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Compound of Interest

Compound Name: KR-31080

Cat. No.: B1240759 Get Quote

A comprehensive review of the available scientific literature reveals no specific information,

quantitative data, or detailed experimental protocols for a compound designated "KR-31080."

Extensive searches for the mechanism of action, cardioprotective effects, signaling pathways,

and experimental studies related to KR-31080 did not yield any direct results.

However, the search did identify related compounds, notably KR-32560 and KR-62980, which

have been investigated for their therapeutic potential and share a similar nomenclature prefix,

suggesting they may originate from the same research program or chemical series. This guide

will, therefore, focus on the available data for these related compounds to provide insights that

may be relevant to the potential mechanism of action of KR-31080.

KR-32560: A Cardioprotective Na+/H+ Exchanger-1
(NHE-1) Inhibitor
KR-32560 is a novel, potent, and selective inhibitor of the sodium-hydrogen exchanger-1

(NHE-1). Its mechanism of action in cardioprotection against ischemia/reperfusion (I/R) injury

has been elucidated through various studies.

Core Mechanism of Action
The primary mechanism of KR-32560 is the inhibition of the NHE-1 transporter. During

ischemia, intracellular acidosis activates NHE-1, which extrudes protons in exchange for

sodium ions. This leads to an intracellular sodium overload, which in turn reverses the function

of the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular calcium
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concentration upon reperfusion. By inhibiting NHE-1, KR-32560 mitigates this ionic imbalance,

thereby protecting cardiac cells from I/R-induced injury and death.

Signaling Pathways
KR-32560 exerts its cardioprotective effects through the activation of the Akt-GSK-3β cell

survival pathway.[1]
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Signaling pathway of KR-32560 in cardioprotection.

Quantitative Data
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Parameter Condition Concentration Result Reference

Left Ventricular

Developed

Pressure (LVDP)

Ischemia/Reperf

usion
3 µM

Significant

reversal of I/R-

induced

decrease

[1]

Left Ventricular

Developed

Pressure (LVDP)

Ischemia/Reperf

usion
10 µM

Significant

reversal of I/R-

induced

decrease

[1]

Left Ventricular

End-Diastolic

Pressure

(LVEDP)

Ischemia/Reperf

usion
3 µM

Significant

reversal of I/R-

induced increase

[1]

Left Ventricular

End-Diastolic

Pressure

(LVEDP)

Ischemia/Reperf

usion
10 µM

Significant

reversal of I/R-

induced increase

[1]

Malondialdehyde

(MDA) Content
Reperfusion 10 µM

Significant

decrease
[1]

Glutathione

Peroxidase

(GPx) Activity

Reperfusion 10 µM
Significant

increase
[1]

Catalase Activity Reperfusion 10 µM
Significant

increase
[1]

Akt

Phosphorylation

Ischemia/Reperf

usion
Dose-dependent

Significant

increase
[1]

GSK-3β

Phosphorylation

Ischemia/Reperf

usion
Dose-dependent

Significant

increase
[1]

Experimental Protocols
Isolated Rat Heart Model of Global Ischemia and Reperfusion:
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Animal Model: Male Sprague-Dawley rats.

Heart Perfusion: Hearts were isolated and perfused using a Langendorff apparatus with

Krebs-Henseleit solution.

Ischemia: Global ischemia was induced for 25 minutes.

Reperfusion: Reperfusion was carried out for 30 minutes.

Drug Administration: KR-32560 (3 and 10 µM) was administered to the perfusion solution.

Functional Assessment: Left ventricular developed pressure (LVDP) and left ventricular end-

diastolic pressure (LVEDP) were monitored.

Biochemical Analysis: Malondialdehyde (MDA) content, and activities of glutathione

peroxidase and catalase were measured in the heart tissue.

Western Blotting: Phosphorylation levels of Akt and GSK-3β were determined by Western

blot analysis of left ventricular lysates.[1]
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Experimental workflow for KR-32560 cardioprotection study.

KR-62980: A Neuroprotective PPARγ Agonist
KR-62980 is a novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that

has demonstrated neuroprotective effects against chemical ischemia-reperfusion injury.

Core Mechanism of Action
The primary mechanism of KR-62980 is the activation of PPARγ, a nuclear receptor that

regulates gene expression. This activation leads to anti-apoptotic and anti-oxidant effects,

protecting neuronal cells from death induced by chemical ischemia-reperfusion.
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Signaling Pathways
KR-62980's neuroprotective effects are mediated through the suppression of PTEN

(phosphatase and tensin homolog) and the subsequent activation of the PI3K/Akt and ERK

signaling pathways.[2]
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Signaling pathway of KR-62980 in neuroprotection.

Experimental Protocols
Chemical Ischemia-Reperfusion in SK-N-SH Cells:

Cell Line: Human neuroblastoma SK-N-SH cells.

Chemical Ischemia: Cells were subjected to chemical ischemia by incubation in a glucose-

free medium saturated with nitrogen gas.

Reperfusion: Reperfusion was initiated by returning the cells to a standard glucose-

containing medium under normoxic conditions.

Drug Treatment: KR-62980 was applied to the cell culture medium.

Inhibitors: To elucidate the signaling pathway, specific inhibitors such as PD98059 (an ERK

inhibitor) and wortmannin (a PI3K inhibitor) were used.
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PPARγ Antagonist: The involvement of PPARγ was confirmed using the antagonist bisphenol

A diglycidyl ether (BADGE) and PPARγ knockdown experiments.

Cell Viability and Apoptosis Assays: Cell death and apoptosis were quantified.

Measurement of ROS and NO: Intracellular reactive oxygen species (ROS) and nitric oxide

(NO) levels were measured.

Western Blotting: Protein expression and phosphorylation of PTEN, Akt, and ERK were

analyzed by Western blotting.[2]
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Experimental workflow for KR-62980 neuroprotection study.

In conclusion, while direct information on KR-31080 is unavailable, the detailed mechanisms of

action for the related compounds KR-32560 and KR-62980 provide a valuable framework for
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understanding potential therapeutic strategies involving NHE-1 inhibition and PPARγ agonism.

Further research is necessary to determine if KR-31080 shares any of these mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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